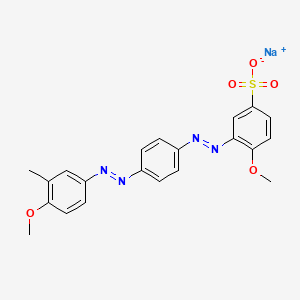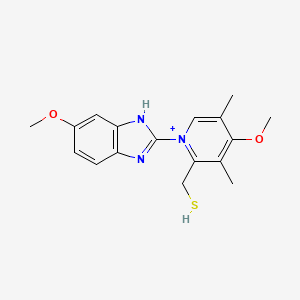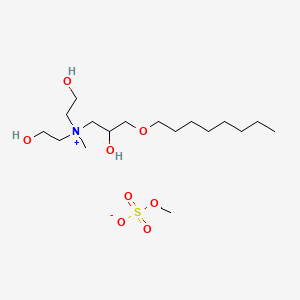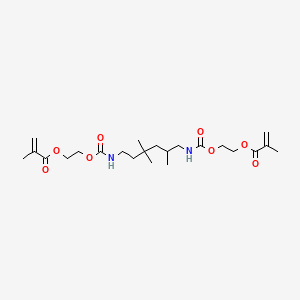
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple azo groups and methoxy substituents, which contribute to its distinct chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt typically involves the diazotization of 4-methoxy-3-methylphenylamine followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful formation of the azo bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature and pH being critical factors .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted aromatic compounds. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt involves its interaction with molecular targets through its azo groups and methoxy substituents. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid with a methoxy substituent, used as an intermediate in pharmaceuticals.
4-Methoxy-3-methylphenylboronic acid: A boronic acid derivative used in organic synthesis.
Uniqueness
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt is unique due to its multiple azo groups and sulfonic acid functionality, which confer distinct chemical reactivity and a wide range of applications in various fields .
Propriétés
Numéro CAS |
75627-14-4 |
|---|---|
Formule moléculaire |
C21H19N4NaO5S |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
sodium;4-methoxy-3-[[4-[(4-methoxy-3-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C21H20N4O5S.Na/c1-14-12-17(8-10-20(14)29-2)24-22-15-4-6-16(7-5-15)23-25-19-13-18(31(26,27)28)9-11-21(19)30-3;/h4-13H,1-3H3,(H,26,27,28);/q;+1/p-1 |
Clé InChI |
DGWDYSIFKLIKRB-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])OC)OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















